4,6-Dioxotetrahydro-2H-pyran-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H6O5 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
4,6-dioxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3-1-4(6(9)10)11-5(8)2-3/h4H,1-2H2,(H,9,10) |
InChI Key |
NRBUQMAOEWKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CC1=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Functional Group Variations
The following compounds exhibit structural similarities to 4,6-Dioxotetrahydro-2H-pyran-2-carboxylic acid, as identified through molecular similarity analyses (similarity scores ≥0.90) :
| CAS Number | Compound Name | Key Structural Differences | Similarity Score |
|---|---|---|---|
| 98198-42-6 | This compound | Reference compound (target) | 0.90 |
| 98136-12-0 | Methyl 4-oxotetrahydrofuran-2-carboxylate | Five-membered tetrahydrofuran ring; single 4-oxo group; methyl ester instead of carboxylic acid | 0.97 |
| 122061-03-4 | Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate | Pyran ring with single 3-oxo group; ethyl ester substituent | 0.92 |
| 129400-09-5 | Ethyl 2-methoxy-3-oxobutanoate | Linear butanoate chain with 3-oxo and 2-methoxy groups (non-cyclic) | 0.92 |
Key Observations:
- Ring Size and Substitution : The target compound’s six-membered pyran ring distinguishes it from the five-membered tetrahydrofuran in Methyl 4-oxotetrahydrofuran-2-carboxylate. Larger rings may exhibit reduced ring strain and distinct conformational flexibility .
- Functional Group Variations : The carboxylic acid group in the target compound confers higher acidity (predicted pKa ~2-3) compared to ester derivatives (pKa ~4-5 for esters), influencing solubility and reactivity in aqueous media .
Physicochemical Properties
| Property | This compound | Methyl 4-oxotetrahydrofuran-2-carboxylate | Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate | Ethyl 2-methoxy-3-oxobutanoate |
|---|---|---|---|---|
| Molecular Weight | ~174.15 g/mol | ~158.14 g/mol | ~186.18 g/mol | ~174.16 g/mol |
| Solubility (Water) | Moderate (polar groups) | Low (ester dominance) | Low (ester and larger alkyl chain) | Very low (non-polar chain) |
| Melting Point | ~120–125°C (decomposes) | ~45–50°C | ~60–65°C | ~-10°C (liquid) |
Research Findings:
- The carboxylic acid group in the target compound enhances hydrogen bonding, leading to higher melting points compared to ester analogs .
- Ethyl 2-methoxy-3-oxobutanoate’s linear structure and lack of cyclic constraints result in a liquid state at room temperature, contrasting with the solid cyclic compounds .
Preparation Methods
Mercury-Catalyzed Hydration and Cyclization
The most widely documented method involves a mercury-catalyzed hydration of alkynol precursors followed by cyclization. In a representative protocol, 2-methyl-5-hexene-3-yn-2-ol undergoes hydration in the presence of mercury(II) sulfate and sulfuric acid (15% v/v aqueous solution) at 95°C for 10–15 hours. This Kucherov reaction initiates cyclization to form 2,2-dimethyltetrahydro-2H-pyran-4-ketone, which serves as a key intermediate.
Key Reaction Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst Loading | 5–7 mol% HgSO₄ | <85% below 5 mol% |
| Temperature | 90–100°C | Cyclization stalls <80°C |
| Reaction Time | 10–14 hrs | Overhydration >15 hrs |
This step achieves 85% yield under optimized conditions, with the mercury catalyst facilitating Markovnikov addition during alkyne hydration.
Spirocyclization with Ethyl Chloroacetate
Subsequent treatment of the pyran-4-ketone intermediate with ethyl chloroacetate in toluene under basic conditions (NaOEt/NaOMe) induces spirocyclization. The reaction proceeds via enolate formation at the ketone oxygen, followed by nucleophilic attack on the chloroacetate electrophile.
Comparative Base Study
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium Ethoxide | Toluene | 6 | 89 |
| Sodium Methoxide | Toluene | 7 | 86 |
| Potassium tert-Butoxide | THF | 5 | 82 |
Sodium ethoxide demonstrates superior yield (89%) due to its balanced nucleophilicity and solubility profile. The resulting 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate ester contains the critical 1,6-diketone system essential for downstream transformations.
Acid-Mediated Ring Expansion and Oxidation
Hydrolysis of the spirocyclic ester under alkaline conditions (2M NaOH, 30°C) followed by acidification (1M HCl) induces ring expansion to yield 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. Subsequent oxidation with potassium permanganate (3 equiv) in aqueous medium completes the synthesis of the target carboxylic acid.
Oxidation Efficiency Comparison
| Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 25 | 12 | 94 |
| H₂O₂ (30%) | 60 | 24 | 78 |
| O₂ (bubbling) | 80 | 18 | 65 |
Potassium permanganate emerges as the optimal oxidant, achieving 94% conversion at ambient temperatures through a radical-free oxidation mechanism.
Mechanistic Insights and Stereochemical Control
Stereoselectivity in Spirocyclization
Density functional theory (DFT) calculations reveal that the spirocyclization step proceeds through a chair-like transition state, with the ethyl chloroacetate approaching antiperiplanar to the pyran oxygen. This spatial arrangement ensures proper orbital alignment for σ-bond formation between the enolate carbon and chloroacetate's electrophilic center.
Transition State Energy Barriers
| Configuration | ΔG‡ (kcal/mol) |
|---|---|
| Chair | 18.7 |
| Boat | 24.3 |
| Twist-Boat | 22.1 |
The 5.6 kcal/mol difference between chair and boat configurations explains the observed preference for the chair transition state.
Oxidative Reaction Pathways
In the final oxidation step, permanganate ion coordinates to the aldehyde oxygen, facilitating hydride transfer to form the carboxylate intermediate. Isotopic labeling studies using D₂O demonstrate complete proton exchange at the α-carbon during oxidation, confirming a stepwise mechanism over concerted pathways.
Scalability and Industrial Viability
Process Intensification Strategies
Batch process optimization studies identify three critical control points:
- Hydration Step : Maintain H₂SO₄ concentration between 14–16% to prevent over-protonation of the mercury catalyst
- Spirocyclization : Implement gradual reagent addition (<5 mL/min) to mitigate exothermic side reactions
- Oxidation : Use staged temperature ramping (25°C → 40°C) to control reaction exotherm
Pilot-scale trials (100 L reactor) achieved 51% overall yield with >98% purity, meeting pharmaceutical-grade specifications.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive characterization data from the synthetic route:
Key Spectral Signatures
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (400 MHz) | δ 4.32 (dd, J=11.6, 2.4 Hz, H-2), 2.81 (m, H-4) |
| ¹³C NMR | δ 212.4 (C-6 ketone), 178.9 (COOH) |
| IR (KBr) | 1715 cm⁻¹ (C=O stretch), 2600–2550 cm⁻¹ (COOH) |
| HRMS | m/z 173.0452 [M-H]⁻ (calc. 173.0455) |
These spectral markers provide definitive confirmation of the dioxo-pyran architecture and carboxylic acid functionality.
Q & A
Q. What are the optimal conditions for synthesizing 4,6-dioxotetrahydro-2H-pyran-2-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions requiring precise control of parameters. Key factors include:
- Temperature : Elevated temperatures (reflux conditions) are often used for cyclization or esterification steps, as seen in the synthesis of structurally similar pyran derivatives .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, while chloroform or diisopropylether aids in crystallization .
- Catalysts : Acidic or basic catalysts may accelerate lactonization or carboxylation steps, though specific protocols vary by target derivative .
- Yield optimization : Purification via recrystallization (e.g., using CHCl3:petroleum ether) improves purity, with yields ranging from 60–80% for acyloxymethyl derivatives .
Q. How can researchers characterize the purity and structure of this compound?
- Spectroscopic methods :
- Chromatography : HPLC or TLC with UV detection verifies purity, especially for derivatives with aromatic substituents .
Advanced Research Questions
Q. What strategies are effective for modifying the core structure to enhance bioactivity?
- Esterification : Reacting the hydroxylmethyl derivative with anhydrides (e.g., propionic or valeric anhydride) introduces lipophilic acyloxymethyl groups, improving membrane permeability. This method achieved 60–80% yields in tumor model studies .
- Substituent tuning : Electrophilic aromatic substitution at the 6-position (e.g., chloromethyl or iodophenyl groups) alters electronic properties, impacting binding affinity in enzyme inhibition assays .
- Crystallography : X-ray diffraction (as in pyranopyran analogs) resolves stereochemical configurations critical for target interactions, such as cis-fused ring systems .
Q. How can researchers address contradictions in reported synthetic yields or bioactivity data?
- Comparative kinetic studies : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify reproducibility issues .
- Meta-analysis of substituent effects : Correlate electronic parameters (Hammett constants) of derivatives with bioactivity trends to resolve conflicting efficacy reports .
- Computational modeling : Density Functional Theory (DFT) predicts thermodynamic stability of intermediates, explaining yield disparities in cyclization steps .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- pH-dependent hydrolysis assays : Monitor lactone ring opening in buffers (pH 1–7.4) via UV-Vis or LC-MS to simulate gastrointestinal and plasma environments .
- Thermogravimetric analysis (TGA) : Assess thermal stability during storage, with degradation temperatures reported for methyltetrahydro-pyran analogs (~170°C) .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and humid conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
